5-Azaspiro[2.5]octane hydrochloride

Physicochemical Characterization Salt Form Selection Pre-formulation

5-Azaspiro[2.5]octane hydrochloride (CAS 1797157-33-5; free base CAS 25337-01-3) is a saturated, bicyclic secondary amine HCl salt composed of a piperidine ring spiro-fused to a cyclopropane ring at a single quaternary carbon. It features zero rotatable bonds, a computed fraction of sp3-hybridized carbons (Fsp3) of 1.0 (the theoretical maximum), and a formula of C₇H₁₄ClN (MW 147.65).

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 1797157-33-5
Cat. No. B1448351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.5]octane hydrochloride
CAS1797157-33-5
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC2(CC2)CNC1.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-7(3-4-7)6-8-5-1;/h8H,1-6H2;1H
InChIKeyDYMWMCZBAOKYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[2.5]octane Hydrochloride (CAS 1797157-33-5): A Constrained Spirocyclic Piperidine Building Block with Maximal sp3 Character


5-Azaspiro[2.5]octane hydrochloride (CAS 1797157-33-5; free base CAS 25337-01-3) is a saturated, bicyclic secondary amine HCl salt composed of a piperidine ring spiro-fused to a cyclopropane ring at a single quaternary carbon. It features zero rotatable bonds, a computed fraction of sp3-hybridized carbons (Fsp3) of 1.0 (the theoretical maximum), and a formula of C₇H₁₄ClN (MW 147.65) . The compound is supplied as a room-temperature-stable crystalline solid—unlike its free base, which is a liquid—and is routinely available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-Azaspiro[2.5]octane Hydrochloride Cannot Be Replaced by Other Spirocyclic Amines or Simple Piperidines


The azaspiro[2.5]octane scaffold is not commoditized: ring-size variation (e.g., 5-azaspiro[2.4]heptane vs. 5-azaspiro[2.6]nonane), regioisomeric nitrogen placement (5-aza vs. 6-aza), and salt form (free base vs. HCl) each produce distinct physicochemical fingerprints and downstream biological outcomes that cannot be interchanged without altering lead compound properties [1]. Critically, the 5-aza regioisomer positions the secondary amine adjacent to the spiro-carbon within the piperidine ring, creating a different steric and electronic environment versus the 6-aza congener; these scaffolds have been independently selected by distinct medicinal chemistry programs—5-aza for ADAM metalloprotease inhibitors and 6-aza for muscarinic M4 receptor antagonists—confirming that one scaffold does not substitute for the other in target engagement [2]. Additionally, the hydrochloride salt provides a solid, weighable form with enhanced aqueous handling relative to the free-base liquid, a factor directly relevant to parallel synthesis and high-throughput experimentation workflows.

Quantitative Differentiation Evidence for 5-Azaspiro[2.5]octane Hydrochloride


LogP Shift Upon Salt Formation: Hydrochloride (LogP 2.28) vs. Free Base (LogP 1.48)

The hydrochloride salt of 5-azaspiro[2.5]octane exhibits a calculated LogP of 2.28080, while the free base (CAS 25337-01-3) has a calculated LogP of 1.47880 . This ~0.8 log-unit increase reflects the ion-pair state and correlates with altered handling properties: the HCl salt is a weighable solid at ambient temperature, whereas the free base is a liquid, directly impacting suitability for automated solid-dispensing workflows in parallel synthesis and high-throughput experimentation.

Physicochemical Characterization Salt Form Selection Pre-formulation

Regioisomeric Differentiation: 5-Azaspiro[2.5]octane (LogP 1.48) vs. 6-Azaspiro[2.5]octane (XLogP3-AA 1.3)

The 5-aza regioisomer (free base LogP 1.48 ) and the 6-aza regioisomer (XLogP3-AA 1.3; CAS 872-64-0 ) are structural isomers differing solely in the position of the ring nitrogen relative to the spiro-carbon. This ~0.2 LogP unit difference, combined with distinct steric presentation of the amine, leads to divergent biological target selection: the 5-aza scaffold has been elaborated into potent ADAM10/ADAM17 sheddase inhibitors (clinical-stage assets INCB3619 and Aderbasib) [1], whereas the 6-aza scaffold has been developed into selective M4 muscarinic acetylcholine receptor antagonists (tool compound VU6015241) [2]. No published data demonstrate that the 6-aza scaffold can substitute for the 5-aza scaffold in a metalloprotease context, or vice versa.

Regioisomer Comparison Medicinal Chemistry Scaffold Selection

Fsp3 = 1.0 (Maximal Carbon Saturation): 5-Azaspiro[2.5]octane vs. Industry Drug Discovery Baselines

The 5-azaspiro[2.5]octane scaffold achieves an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, the absolute maximum possible for any carbon-based molecule, with zero rotatable bonds [1]. This compares to a mean Fsp3 of 0.36 across 2.2 million drug discovery-phase compounds and a mean Fsp3 of 0.47 among 1,179 approved oral drugs [2]. The fully saturated spirocyclic structure provides a pre-organized, three-dimensional rigid geometry that occupies chemical space distinct from flat aromatic scaffolds, correlating with improved clinical success rates in drug development.

Drug-Likeness Fraction sp3 Lead Optimization

Clinically-Validated ADAM Inhibitor Scaffold: INCB3619 IC₅₀ = 22 nM (ADAM10) and 14 nM (ADAM17)

The 5-azaspiro[2.5]octane scaffold is the central pharmacophoric core of INCB3619, a selective, orally active ADAM inhibitor with IC₅₀ values of 22 nM against ADAM10 and 14 nM against ADAM17 . This compound, along with its clinical analog Aderbasib (INCB007839), demonstrated in vivo tumor growth inhibition and potentiation of trastuzumab in HER-2-overexpressing xenograft models [1]. The spirocyclic constraint of the 5-azaspiro[2.5]octane ring system was found to be critical for maintaining the (6S,7S) stereochemistry required for potency and selectivity, as documented in the structure–activity relationship (SAR) exploration.

ADAM Metalloprotease Inhibition HER-2 Sheddase Oncology

Procurement-Grade Purity: ≥97% with Batch-Specific QC (NMR, HPLC, GC)

5-Azaspiro[2.5]octane hydrochloride is routinely supplied at 97% purity by major vendors including Sigma-Aldrich/Leyan and Bidepharm, with batch-specific certificates of analysis covering NMR, HPLC, and GC . This purity tier exceeds the 95% minimum specification offered by several generic building-block suppliers for the free base and positions the HCl salt as a quality-controlled starting material suitable for medicinal chemistry campaigns where low-level impurities can confound SAR interpretation or biological assay readouts.

Quality Control Reproducibility Procurement Specification

Procurement-Driven Application Scenarios for 5-Azaspiro[2.5]octane Hydrochloride


Medicinal Chemistry: Construction of sp3-Rich Fragment and Lead-Like Libraries

With Fsp3 = 1.0 and zero rotatable bonds, 5-azaspiro[2.5]octane HCl is an ideal building block for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis programs that prioritize three-dimensional, sp3-rich molecular architectures. Its solid HCl salt form enables accurate automated solid dispensing into 96- or 384-well parallel synthesis plates, directly addressing the reproducibility requirements of high-throughput chemistry workflows . The scaffold's rigid spirocyclic geometry projects the secondary amine handle into a defined vector orientation, facilitating rational structure-based design when the amine is elaborated via amide coupling, reductive amination, or N-arylation [1].

ADAM Metalloprotease and Sheddase Inhibitor Development

The 5-azaspiro[2.5]octane core is the pharmacophoric scaffold of INCB3619 (ADAM10 IC₅₀ = 22 nM; ADAM17 IC₅₀ = 14 nM) and Aderbasib, both of which advanced to clinical evaluation in oncology . Research groups pursuing novel ADAM10/ADAM17 inhibitors or HER-2 sheddase modulators can leverage this building block to generate focused libraries around the validated (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamide phenotype. The HCl salt simplifies the initial amine functionalization step and ensures a well-defined starting point for SAR exploration [2].

JAK Kinase Inhibitor Programs Requiring Conformationally Restricted Hinges

Patent US10799507 (Leo Pharma) discloses 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-azaspiro[2.5]octane-8-carboxylic acid derivatives as potent JAK kinase inhibitors with EC₅₀ values as low as 0.5 nM against JAK1 and 7.5 nM against JAK3 in baculovirus-expressed enzyme assays [3]. The spirocyclic constraint of the 5-azaspiro[2.5]octane ring system restricts the conformational freedom of the hinge-binding element, a desirable feature for achieving kinase selectivity. Procuring the HCl salt as the starting building block provides direct access to this protected intellectual property space.

High-Purity Building Block Supply for Contract Research and GMP-Like Synthesis

The availability of 5-azaspiro[2.5]octane HCl at 97% purity with batch-specific NMR, HPLC, and GC documentation supports its use in contract research organization (CRO) settings and late-stage lead optimization where impurity profiles must be tightly controlled. The solid physical form and room-temperature storage stability simplify inventory management and reduce degradation risk compared to liquid free-base alternatives, making it a reliable choice for multi-gram to kilogram procurement in support of preclinical candidate advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[2.5]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.